molecular formula C17H19N3 B1665563 Antazoline CAS No. 91-75-8

Antazoline

Cat. No.: B1665563
CAS No.: 91-75-8
M. Wt: 265.35 g/mol
InChI Key: REYFJDPCWQRWAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Antazoline can be synthesized through a multi-step process involving the reaction of benzylamine with glyoxal to form an intermediate, which is then reacted with phenylhydrazine to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with stringent quality control measures in place to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Antazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antazoline has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Antazoline: this compound is unique in its combination with naphazoline for the treatment of allergic conjunctivitis, providing both antihistamine and decongestant effects. Its specific binding affinity for histamine H1 receptors and its ability to be used in various formulations, such as eye drops and nasal sprays, make it a versatile compound in the pharmaceutical industry .

Properties

IUPAC Name

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYFJDPCWQRWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

154-68-7 (phosphate (1:1)), 2508-72-7 (hydrochloride)
Record name Antazoline [INN:BAN]
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DSSTOX Substance ID

DTXSID3022613
Record name Antazoline
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Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Antazoline
Source Human Metabolome Database (HMDB)
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Solubility

Mol wt 301.82. Bitter crystals producing temporary numbness of the tongue. mp 237-241 °C. UV max: 242 nm (E 1% 1cm = 495 to 515); min 222 nm. One gram dissolves in 40 ml water, in 25 ml alc. Practically insol in ether, benzene, chloroform. pH (1% aq soln): 6.3. /Hydrochloride/, Crystals. Bitter taste. mp 194-198 °C. Sol in water. Sparingly sol in methanol. Practically insol in benzene, ether. pH (2% aq soln): 4.5. /Phosphate/, Sparingly soluble in alcohol; practically insoluble in benzene and ether, In water, 6.63X10+2 mg/L at 30 °C
Record name Antazoline
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Mechanism of Action

Antazoline binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamine drugs are competitive, reversible inhibitors of the action of histamine at the H1 receptor. /Antihistamines/
Record name Antazoline
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Color/Form

White, crystalline powder

CAS No.

91-75-8
Record name Antazoline
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Record name Antazoline [INN:BAN]
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Record name ANTAZOLINE
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Record name ANTAZOLINE
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Record name Antazoline
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

227-229, 120-122 °C
Record name Antazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08799
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is antazoline and what is its primary historical use?

A1: this compound is a first-generation antihistamine, meaning it blocks the action of histamine, a chemical released by the body during allergic reactions. [, , , ] It was initially used to treat allergic conditions like rhinitis and conjunctivitis. []

Q2: What is the new therapeutic application of this compound that has garnered recent interest?

A2: Research suggests that intravenous this compound possesses significant antiarrhythmic properties and can be effective in the rapid conversion of atrial fibrillation (AF) to sinus rhythm. [, , , , , , , , , , , , , , , , ]

Q3: Are there specific patient populations where this compound's efficacy in treating atrial fibrillation might differ?

A4: Research suggests that this compound may be more effective in patients with short-duration AF (less than 48 hours). [, , , , , ] Additionally, its efficacy appears to decrease in patients with chronic kidney disease, particularly in those with an estimated glomerular filtration rate (eGFR) below 45 mL/min. [, ]

Q4: What are the potential advantages of using this compound for pharmacological cardioversion compared to other agents?

A5: One potential advantage is its rapid onset of action, often converting AF to sinus rhythm within minutes. [, , , ] It also appears to have a favorable safety profile with a low incidence of severe adverse effects. [, , , , ]

Q5: What is the mechanism of action of this compound in terminating atrial fibrillation?

A6: While the exact mechanism remains unclear, studies using isolated rabbit hearts suggest that this compound might suppress the development of early afterdepolarizations and Torsades de Pointes, both proarrhythmic events. [, ] It appears to achieve this by reducing the spatial dispersion of repolarization, essentially harmonizing the heart's electrical activity. [, ]

Q6: How does this compound affect the electrical activity of the heart?

A7: this compound has been shown to prolong the QT interval, PR interval, and QRS complex duration, suggesting it affects both conduction and refractoriness within the heart. [] Studies using isolated rabbit hearts revealed that it prolongs action potential duration, effective refractory period, and interatrial conduction time, all of which contribute to its antiarrhythmic effects. [, ]

Q7: Are there any studies investigating the hemodynamic effects of this compound?

A8: Yes, a study involving healthy volunteers found that this compound administration led to a transient decrease in blood pressure, stroke volume, and an increase in total peripheral resistance. [] These findings suggest a modest negative inotropic effect, meaning it slightly reduces the heart's force of contraction. []

Q8: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound hydrochloride is C17H19N3 · HCl, and its molecular weight is 301.8 g/mol. []

Q9: What are some analytical methods used to determine the concentration of this compound in biological samples?

A9: Several methods have been developed and validated for quantifying this compound in various matrices. These include:

  • Reversed-phase ion-pair chromatography: This method, coupled with liquid-liquid extraction, has been successfully used to determine this compound hydrochloride concentrations in rat plasma and excreta. []
  • Magnetic core–shell molecularly imprinted nano-conjugate sorbent: This novel method shows promise for the effective dispersive solid phase extraction of this compound and its metabolite, hydroxythis compound, from human plasma, enabling pharmacokinetic studies. []

Q10: What is the primary route of this compound elimination?

A11: Following intravenous administration in rats, urinary excretion appears to be the major route of elimination for this compound. [] Studies show that approximately 61.8% of the administered dose is recovered in urine within 72 hours. []

Q11: What are the known metabolites of this compound?

A12: Hydroxythis compound is a primary metabolite of this compound. [, ]

Q12: Are there any studies exploring the stability of this compound in pharmaceutical formulations?

A14: Yes, stability-indicating HPLC methods have been developed to evaluate the stability of this compound in combination with other drugs, like naphazoline, in ophthalmic solutions. [, ] These methods can identify and quantify degradation products, enabling assessment of the formulation's shelf-life and quality control. [, ]

Q13: Are there any known degradation products of this compound?

A15: One identified degradation product of this compound is N-[(N-benzylanilino)acetyl]ethylenediamine. This product was found in an expired stability lot of an ophthalmic solution containing this compound and naphazoline. []

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